3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl 2-(cyclohexylamino)acetate
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Overview
Description
3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl 2-(cyclohexylamino)acetate is a complex organic compound known for its antioxidant properties. It is often used in various industrial applications due to its stability and effectiveness in preventing oxidation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl 2-(cyclohexylamino)acetate typically involves the esterification of 3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propionic acid with 2-(cyclohexylamino)acetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of automated systems for precise control of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl 2-(cyclohexylamino)acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form corresponding alcohols and amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amine functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinones, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl 2-(cyclohexylamino)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation of polymers.
Biology: The compound is studied for its potential antioxidant properties in biological systems.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its antioxidant properties.
Mechanism of Action
The antioxidant properties of 3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl 2-(cyclohexylamino)acetate are primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. This prevents the free radicals from causing oxidative damage to other molecules. The compound’s molecular targets include reactive oxygen species and other free radicals, and it operates through pathways involving the stabilization of these reactive species .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propionic acid
- Octadecyl 3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propionate
- Methyl 3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propionate
- Pentaerythritol tetrakis(3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propionate)
Uniqueness
Compared to these similar compounds, 3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl 2-(cyclohexylamino)acetate is unique due to its combined antioxidant and amine functionalities. This dual functionality makes it particularly effective in applications requiring both stabilization and lubrication properties .
Properties
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)propyl 2-(cyclohexylamino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H41NO3/c1-24(2,3)20-15-18(16-21(23(20)28)25(4,5)6)11-10-14-29-22(27)17-26-19-12-8-7-9-13-19/h15-16,19,26,28H,7-14,17H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSXVCGCAQXIRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCOC(=O)CNC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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